REACTION_CXSMILES
|
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[Cl:10][C:11]1[CH:12]=[CH:13][C:14]2[N:15]([CH3:31])[C:16](=[O:30])[C:17]3[CH:27]=[C:26]([CH2:28]Cl)[CH:25]=[N:24][C:18]=3[N:19]([CH2:22][CH3:23])[C:20]=2[N:21]=1>CN(C)C=O>[Cl:10][C:11]1[CH:12]=[CH:13][C:14]2[N:15]([CH3:31])[C:16](=[O:30])[C:17]3[CH:27]=[C:26]([CH2:28][S:7][C:1]4[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=4)[CH:25]=[N:24][C:18]=3[N:19]([CH2:22][CH3:23])[C:20]=2[N:21]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.16 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
2-chloro-8-chloromethyl-5,11-dihydro-11-ethyl-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=2N(C(C3=C(N(C2N1)CC)N=CC(=C3)CCl)=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 18 hours more
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The excess thiolate was quenched with methanol
|
Type
|
ADDITION
|
Details
|
the mixture was diluted with aqueous sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography (hexanes/ethyl acetate) and recrystallization from hexanes/ethyl acetate
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2N(C(C3=C(N(C2N1)CC)N=CC(=C3)CSC3=CC=CC=C3)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.378 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |